2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
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Overview
Description
2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound characterized by the presence of a cyclopentylsulfanyl group, a phenyl group, and a trifluoromethoxyphenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl and trifluoromethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopentylsulfanyl group can yield sulfoxides or sulfones, while electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole: Lacks the trifluoromethoxyphenyl group, resulting in different chemical and biological properties.
5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole:
2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole: Similar structure but different substitution pattern, leading to variations in its chemical behavior
Uniqueness
The presence of both the cyclopentylsulfanyl and trifluoromethoxyphenyl groups in 2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole imparts unique properties, such as enhanced stability, lipophilicity, and potential biological activity. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c22-21(23,24)27-17-12-10-16(11-13-17)26-19(15-6-2-1-3-7-15)14-25-20(26)28-18-8-4-5-9-18/h1-3,6-7,10-14,18H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGFTOMIDSSZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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